molecular formula C10H17Cl3FN3 B2996566 5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride CAS No. 1707369-74-1

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Cat. No.: B2996566
CAS No.: 1707369-74-1
M. Wt: 304.62
InChI Key: GASZCGHUNCISKA-UHFFFAOYSA-N
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Description

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C10H17Cl3FN3

Properties

IUPAC Name

5-fluoro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3.3ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;;/h1-2,7,9,12H,3-6H2,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASZCGHUNCISKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with piperidine in the presence of a fluorinating agent such as silver fluoride or copper fluoride at elevated temperatures (450-500°C) to introduce the fluorine atom . The resulting intermediate is then reacted with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This can lead to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 5-Fluoro-2-aminopyrimidine

Uniqueness

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring, which confer distinct chemical and biological properties. Compared to other fluorinated pyridines, this compound exhibits enhanced stability, reactivity, and potential for therapeutic applications.

Biological Activity

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that confer distinct biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H17Cl3FN3
  • CAS Number : 1707369-74-1
  • Molecular Weight : 304.62 g/mol

The compound's structure includes a fluorine atom and a piperidine ring, which enhance its binding affinity to biological targets, making it a subject of interest in drug development .

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The presence of the fluorine atom increases the compound's lipophilicity and stability, facilitating better interaction with biological membranes and targets.

Key Mechanisms:

  • Receptor Binding : The compound acts as a ligand for various receptors, modulating signaling pathways that are crucial in disease states.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer and neurological disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
Anticancer ActivityExhibits cytotoxic effects on various cancer cell lines.
Neuroprotective EffectsPotential to protect neuronal cells from apoptosis in models of neurodegeneration.
Enzyme InhibitionInhibits specific kinases involved in cell signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Studies :
    • In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF7) with an IC50 value of approximately 15 µM.
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
  • Neuroprotective Studies :
    • Research highlighted its protective effects against oxidative stress in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
    • The compound was found to reduce the levels of reactive oxygen species (ROS) and improve cell survival rates under stress conditions.
  • Enzyme Inhibition Research :
    • A study focusing on kinase inhibition showed that this compound effectively inhibits the activity of specific kinases involved in tumor growth and metastasis, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with other fluorinated pyridine derivatives:

Compound Activity Type Potency (IC50) Unique Features
This compoundAnticancer15 µMStrong receptor binding due to fluorine presence
2-FluoropyridineAntimicrobial30 µMLess selective binding
4-FluoropyridineAnticancer25 µMModerate receptor interaction

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